
Coumarin, 3-nitro-4-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-4-(pyrrolidin-1-yl)-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a nitro group at the third position, a pyrrolidinyl group at the fourth position, and a chromen-2-one core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(pyrrolidin-1-yl)-2H-chromen-2-one typically involves the following steps:
Cyclization: The chromen-2-one core can be formed through cyclization reactions involving appropriate starting materials and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Amino derivatives: from the reduction of the nitro group.
Substituted chromen-2-ones: from nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine:
Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Used in the development of novel materials with specific properties.
作用機序
The mechanism of action of 3-Nitro-4-(pyrrolidin-1-yl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to specific targets. The chromen-2-one core provides a stable scaffold for these interactions.
類似化合物との比較
4-(Pyrrolidin-1-yl)-2H-chromen-2-one: Lacks the nitro group, which may result in different reactivity and biological activity.
3-Nitro-2H-chromen-2-one:
Uniqueness: 3-Nitro-4-(pyrrolidin-1-yl)-2H-chromen-2-one is unique due to the combination of the nitro and pyrrolidinyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
特性
CAS番号 |
56879-65-3 |
|---|---|
分子式 |
C13H12N2O4 |
分子量 |
260.24 g/mol |
IUPAC名 |
3-nitro-4-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C13H12N2O4/c16-13-12(15(17)18)11(14-7-3-4-8-14)9-5-1-2-6-10(9)19-13/h1-2,5-6H,3-4,7-8H2 |
InChIキー |
ADBXTULQWMWTBQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


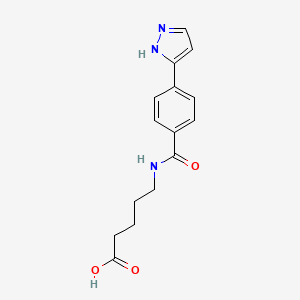
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B11712523.png)


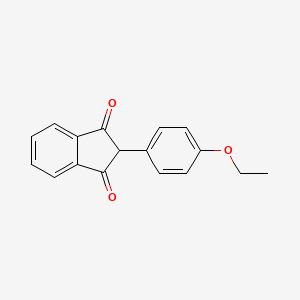
![8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11712549.png)
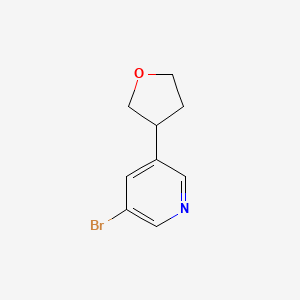
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11712569.png)
![3,4-dichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712577.png)
![3-[(3,3,3-Trifluoropropoxy)methyl]aniline](/img/structure/B11712584.png)
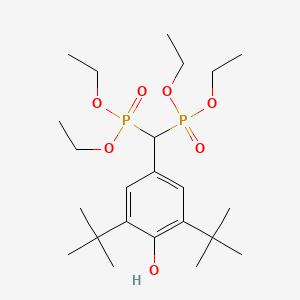
![1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11712597.png)
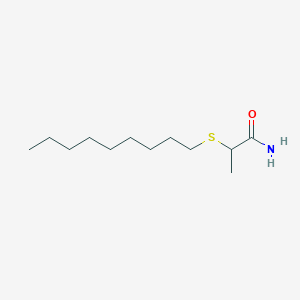
![2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11712609.png)
